3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a 1,3-benzodioxol-5-ylmethyl group and a 3-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-benzodioxol-5-ylmethylamine, which can be synthesized from 1,3-benzodioxole through a series of reactions including nitration, reduction, and amination . The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving appropriate dicarboxylic acid derivatives . The final step involves coupling the 1,3-benzodioxol-5-ylmethylamine with the pyrrolidine-2,5-dione core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: Shares the 1,3-benzodioxole moiety but lacks the pyrrolidine-2,5-dione core.
3-Ethoxyphenyl derivatives: Compounds with similar phenyl groups but different core structures.
Uniqueness
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of the 1,3-benzodioxole moiety and the pyrrolidine-2,5-dione core, which imparts specific chemical and biological properties . This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-5-3-4-14(9-15)22-19(23)10-16(20(22)24)21-11-13-6-7-17-18(8-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRTLXNXXGSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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